

Conivaptan hydrochloride molecular structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Conivaptan*
Cat. No.: *B1669423*

[Get Quote](#)

Conivaptan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors. Marketed under the trade name Vaprisol®, it is utilized clinically for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, synthesis, and analytical methodologies related to **conivaptan** hydrochloride. Detailed experimental protocols and signaling pathway visualizations are included to support research and development activities.

Molecular Structure and Chemical Properties

Conivaptan hydrochloride is chemically designated as N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl]-[1,1'-biphenyl]-2-carboxamide monohydrochloride. [2] Its structure is characterized by a central benzazepine core linked to a biphenyl carboxamide moiety.

Molecular Formula: C₃₂H₂₆N₄O₂•HCl[1][2][3]

Molecular Weight: 535.04 g/mol

CAS Number: 168626-94-6

Appearance: White to off-white or pale orange-white powder.

The hydrochloride salt enhances the solubility of the otherwise sparingly soluble **conivaptan** free base.

Physicochemical Properties

A summary of the key physicochemical properties of **conivaptan** hydrochloride is presented in the table below. These properties are crucial for formulation development, pharmacokinetic studies, and analytical method development.

Property	Value	Reference
Melting Point	>250 °C	
Solubility		
Water	0.15 mg/mL (at 23 °C)	
DMSO	2 mg/mL (clear solution); 53.5 mg/mL (100 mM)	
Ethanol	10.7 mg/mL (20 mM) with gentle warming	
pKa (Predicted)		
Strongest Acidic	12.26	
Strongest Basic	6.56	
LogP (Predicted)	5.24 - 6.3	

Pharmacological Properties

Conivaptan hydrochloride is a potent vasopressin receptor antagonist with high affinity for both the V1A and V2 receptor subtypes. This dual antagonism underlies its therapeutic effects.

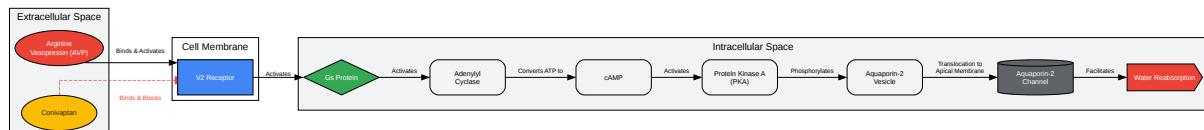
Pharmacological Parameter	Value	Receptor	Species	Reference
Binding Affinity (Ki)	0.61 nM	V1A	Human	
0.66 - 3.04 nM	V2		Human	
0.48 nM	V1A		Rat (liver)	
3.04 nM	V2		Rat (kidney)	
Functional Antagonism (IC ₅₀)	14.3 nM	V1A	Transfected COS-1 cells	
1.95 nM	V2		Transfected COS-1 cells	

Mechanism of Action

Arginine vasopressin (AVP) is a key hormone in regulating water and electrolyte balance. It exerts its effects through V1A and V2 receptors.

- V1A Receptors: Located on vascular smooth muscle cells, their stimulation by AVP leads to vasoconstriction.
- V2 Receptors: Primarily found in the renal collecting ducts, their activation by AVP promotes the insertion of aquaporin-2 water channels into the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream.

Conivaptan competitively blocks both V1A and V2 receptors. Antagonism of V2 receptors in the kidneys leads to aquaresis, the excretion of free water without a significant loss of electrolytes, thereby increasing serum sodium concentrations in hyponatremic states. The blockade of V1A receptors can lead to vasodilation.

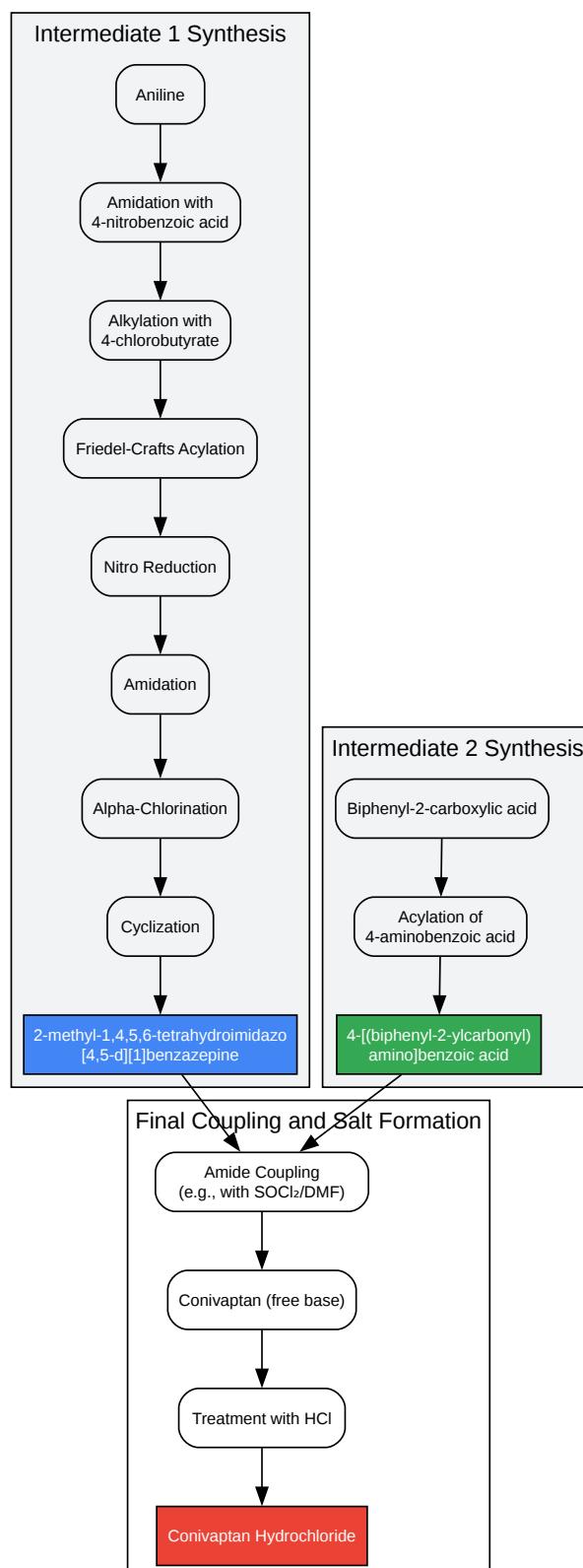

Pharmacokinetics and Metabolism

Conivaptan is metabolized primarily by the cytochrome P450 enzyme CYP3A. Four metabolites have been identified, with pharmacological activity ranging from 3-50% (V1A) and

50-100% (V2) of the parent compound. However, their contribution to the overall clinical effect is considered minimal due to low exposure.

Signaling Pathway

The mechanism of action of **conivaptan** hydrochloride involves the inhibition of the canonical vasopressin signaling pathways in target cells. The following diagram illustrates the antagonism at the V2 receptor in a renal collecting duct cell.


[Click to download full resolution via product page](#)

Caption: **Conivaptan** antagonism of AVP signaling at the V2 receptor.

Experimental Protocols

Synthesis of Conivaptan Hydrochloride

Several synthetic routes for **conivaptan** hydrochloride have been reported. A common approach involves the coupling of two key intermediates: 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine and 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid. The following is a generalized protocol based on reported syntheses.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Portico [access.portico.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Conivaptan hydrochloride molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669423#conivaptan-hydrochloride-molecular-structure-and-properties\]](https://www.benchchem.com/product/b1669423#conivaptan-hydrochloride-molecular-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

